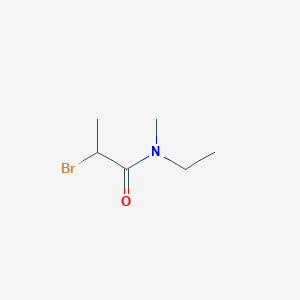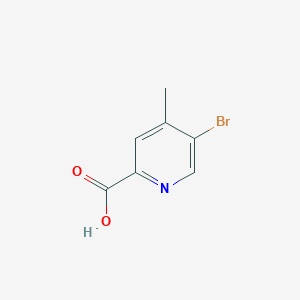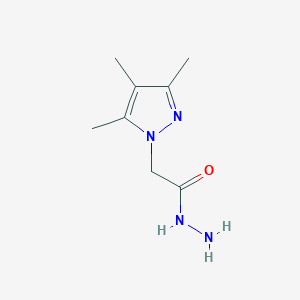
(1-Allylpyrrolidin-3-yl)methanamine
Übersicht
Beschreibung
“(1-Allylpyrrolidin-3-yl)methanamine” is a chemical compound with the molecular formula C8H16N2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . The compound is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “(1-Allylpyrrolidin-3-yl)methanamine” consists of a pyrrolidine ring with an allyl group and a methanamine group attached . The InChI code for the compound is 1S/C8H16N2/c1-2-4-10-5-3-8(6-9)7-10/h2,8H,1,3-7,9H2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(1-Allylpyrrolidin-3-yl)methanamine” include a molecular weight of 140.23 g/mol . The compound is available in solid form .
Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Pyridine Derivatives
Pyridine derivatives are known for their wide range of pharmacological activities, including antihypertensive, anti-inflammatory, and anticancer properties. “(1-Allylpyrrolidin-3-yl)methanamine” can serve as a precursor in the synthesis of these bioactive compounds. The pyridine core, in particular, is a crucial component in many bioactive molecules, both synthetic and natural, and has shown promise in the development of new anticancer agents .
Antiproliferative Activity Against Cancer Cell Lines
The compound’s derivatives have been evaluated for their antitumor activity against various cancer cell lines, such as liver carcinoma (HEPG2). Some derivatives have shown promising results, indicating the potential of “(1-Allylpyrrolidin-3-yl)methanamine” in the development of new antitumor drugs .
Development of Adrenoceptor Antagonists
Adrenoceptors are critical targets for drugs treating cardiovascular diseases. “(1-Allylpyrrolidin-3-yl)methanamine” could be used to develop potent, non-selective antagonists of α1B and α2A-adrenoceptors, which may lead to new treatments for conditions like hypertension .
Metabolic Disorder Treatments
Compounds derived from “(1-Allylpyrrolidin-3-yl)methanamine” may have applications in treating metabolic disorders. Studies have shown that certain derivatives can reduce levels of triglycerides and glucose in plasma, suggesting a role in managing diseases like diabetes .
Nucleic Acid Diagnostics
Derivatives of “(1-Allylpyrrolidin-3-yl)methanamine” could be used in the synthesis of nucleotide building blocks for applications in molecular biology and nucleic acid diagnostics. These derivatives can bind predictably and have microenvironment-dependent properties, making them suitable for use in diagnostic assays .
Supramolecular Chemistry
The compound can contribute to the field of supramolecular chemistry, where it may be used to create noncovalent bonds with other molecules, forming complex structures with potential applications in materials science and nanotechnology .
Eigenschaften
IUPAC Name |
(1-prop-2-enylpyrrolidin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-4-10-5-3-8(6-9)7-10/h2,8H,1,3-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSLLTYAXASINB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Allylpyrrolidin-3-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5-[Morpholin-4-yl(phenyl)methyl]-1H-tetrazol-1-yl)acetic acid](/img/structure/B1520528.png)

![Benzo[D]isoxazol-6-amine](/img/structure/B1520532.png)




![{1-[2-(Dimethylamino)ethyl]pyrrolidin-3-yl}methanol](/img/structure/B1520541.png)




